molecular formula C13H21NO B108532 1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS No. 57527-71-6

1'-Hydroxy-bicyclohexyl-1-carbonitrile

Cat. No. B108532
CAS RN: 57527-71-6
M. Wt: 207.31 g/mol
InChI Key: ICCISKPVFQAFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Hydroxy-bicyclohexyl-1-carbonitrile is a chemical compound with the molecular formula C13H21NO. It is an intermediate in the synthesis of 1’,2’-Dehydro Dicyclomine, which is an impurity of Dicyclomine . Dicyclomine is a compound used as a gastrointestinal antispasmodic antacid .


Chemical Reactions Analysis

1’-Hydroxy-bicyclohexyl-1-carbonitrile is involved in the synthesis of 1’,2’-Dehydro Dicyclomine . The specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Liquid Crystal Compounds

1'-Hydroxy-bicyclohexyl-1-carbonitrile and its derivatives play a significant role in the field of liquid crystals. They are utilized in the production of acetylene liquid crystal compounds, which exhibit unique characteristics. These compounds, including 4,4′-dialkyl-4-ethynylbicyclohexyl and its derivatives, are synthesized using 4,4′-dialkylbicyclohexyl-4-carbonitrile as a starting material. The synthesis processes developed for these compounds are efficient, have high yields, and are significant due to their application in liquid crystal displays and other related technologies (Shi Zi-qian, 2007).

Catalytic Transfer Hydrocyanation

In the field of organic synthesis, 1'-Hydroxy-bicyclohexyl-1-carbonitrile is used as a source for catalytic transfer hydrocyanation. This process is a safer and cleaner alternative to traditional methods using toxic HCN gas. It enables the creation of nitrile derivatives from alkenes and alkynes, which are crucial in pharmaceuticals. The method has been applied to generate a wide array of nitrile derivatives with excellent selectivity, and it also finds utility in the late-stage modification of bioactive molecules (Anup Bhunia, K. Bergander, A. Studer, 2018).

Synthesis of Heterocyclic Compounds

1'-Hydroxy-bicyclohexyl-1-carbonitrile serves as a critical intermediate in the synthesis of various heterocyclic compounds. One such application is the synthesis of 1-(Cyclohexylamino)-2-(aryl)pyrrolo[1,2-a]quinoline-3-carbonitrile derivatives, synthesized through a four-component condensation reaction. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (M. Maghsoodlou et al., 2014).

Novel Heterocyclic Systems

The compound is also involved in the creation of novel heterocyclic systems, which have significance in pharmaceutical research and other scientific fields. For instance, reactions involving 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one with 1'-Hydroxy-bicyclohexyl-1-carbonitrile derivatives lead to the formation of new spiro heterocyclic systems (H. Abdel-ghany, A. Khodairy, H. M. Moustafa, 2000).

properties

CAS RN

57527-71-6

Product Name

1'-Hydroxy-bicyclohexyl-1-carbonitrile

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H21NO/c14-11-12(7-3-1-4-8-12)13(15)9-5-2-6-10-13/h15H,1-10H2

InChI Key

ICCISKPVFQAFJZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)C2(CCCCC2)O

Canonical SMILES

C1CCC(CC1)(C#N)C2(CCCCC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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